
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is an organic compound with the molecular formula C24H30O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate typically involves the esterification of naphthalene-2,3-dicarboxylic acid with 3-methylbutanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid derivatives.
Reduction: this compound alcohols.
Substitution: Naphthalene-2,3-dicarboxylate esters with different substituents.
科学的研究の応用
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of bis(3-methylbutyl) naphthalene-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release active compounds that interact with enzymes or receptors. The aromatic naphthalene core can also participate in π-π interactions with other aromatic systems, influencing its biological activity.
類似化合物との比較
Similar Compounds
- Bis(2-ethylhexyl) naphthalene-2,3-dicarboxylate
- Bis(4-methylpentyl) naphthalene-2,3-dicarboxylate
- Bis(3-methylbutyl) naphthalene-1,4-dicarboxylate
Uniqueness
Bis(3-methylbutyl) naphthalene-2,3-dicarboxylate is unique due to its specific ester substituents and the position of the ester groups on the naphthalene ring
特性
CAS番号 |
5950-76-5 |
|---|---|
分子式 |
C22H28O4 |
分子量 |
356.5 g/mol |
IUPAC名 |
bis(3-methylbutyl) naphthalene-2,3-dicarboxylate |
InChI |
InChI=1S/C22H28O4/c1-15(2)9-11-25-21(23)19-13-17-7-5-6-8-18(17)14-20(19)22(24)26-12-10-16(3)4/h5-8,13-16H,9-12H2,1-4H3 |
InChIキー |
SMZRPVSSAVLTSY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCOC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,6-Dihydrothieno[2,3-d]pyrimidin-2-amine](/img/structure/B14729449.png)
![5-[4-(4-Carboxybutyl)cyclohexyl]-5-oxopentanoic acid](/img/structure/B14729451.png)

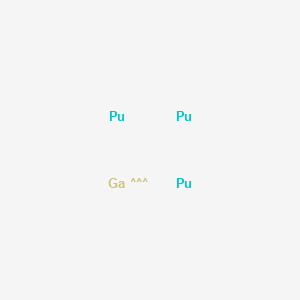
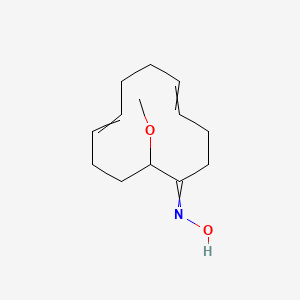

![Ethyl 1-azabicyclo[2.2.2]oct-2-ene-3-carboxylate](/img/structure/B14729486.png)
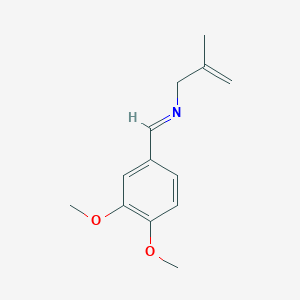
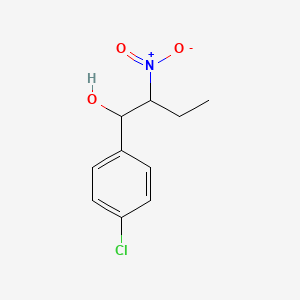
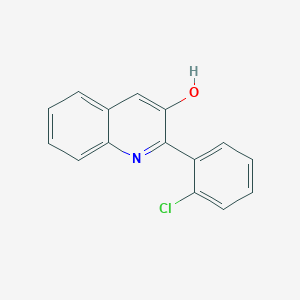
![2,3-Dihydro-1h-benzo[f]thiochromene](/img/structure/B14729501.png)

